![molecular formula C9H6Cl2O4 B5642694 4-acetoxy-3,5-dichlorobenzoic acid](/img/structure/B5642694.png)
4-acetoxy-3,5-dichlorobenzoic acid
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Overview
Description
4-Acetoxy-3,5-dichlorobenzoic acid is an organic compound with the molecular formula C9H6Cl2O4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an acetoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetoxy-3,5-dichlorobenzoic acid typically involves the acetylation of 3,5-dichlorobenzoic acid. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 3,5-dichlorobenzoic acid is reacted with acetic anhydride in the presence of a suitable catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to form 3,5-dichlorobenzoic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products
Hydrolysis: 3,5-dichlorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetoxy-3,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-acetoxy-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity. The chlorine atoms on the benzene ring can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
4-Acetoxybenzoic acid: Lacks the chlorine atoms, which can affect its chemical and biological properties.
4-Acetoxy-3,5-dimethoxybenzoic acid: Contains methoxy groups instead of chlorine atoms, leading to different reactivity and applications.
Uniqueness
4-Acetoxy-3,5-dichlorobenzoic acid is unique due to the presence of both acetoxy and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-acetyloxy-3,5-dichlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O4/c1-4(12)15-8-6(10)2-5(9(13)14)3-7(8)11/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBSPEMWRGCKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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